The Menin-MLL Protein-Protein Interaction: A Critical Oncogenic Nexus and Therapeutic Target
The Menin-MLL Protein-Protein Interaction: A Critical Oncogenic Nexus and Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
The intricate dance of proteins within the cell dictates its fate, and the missteps in this choreography are often at the heart of diseases like cancer. One such critical interaction, which has garnered significant attention in the field of oncology, is the binding of Menin to the Mixed Lineage Leukemia (MLL) protein. This protein-protein interaction (PPI) is a cornerstone of the molecular pathology of a particularly aggressive group of acute leukemias and is emerging as a key dependency in other cancers. This technical guide provides a comprehensive overview of the Menin-MLL interaction, its downstream consequences, and the methodologies employed to study and therapeutically target this oncogenic driver.
The Core Interaction: A Bivalent Embrace
Menin, a ubiquitously expressed nuclear protein encoded by the MEN1 gene, acts as a scaffold, bringing together various proteins to regulate gene expression.[1][2] In the context of MLL-rearranged leukemias, Menin's role shifts from a tumor suppressor to an essential oncogenic cofactor.[1][3][4] Chromosomal translocations involving the MLL gene (also known as KMT2A) result in the formation of MLL fusion proteins.[5][6] Crucially, all of these fusion proteins retain the N-terminal portion of MLL, which contains the Menin-binding domain.[1][6][7]
The interaction between Menin and MLL is not a simple lock-and-key mechanism but rather a more complex, bivalent binding event. The N-terminus of MLL possesses two distinct Menin-Binding Motifs (MBM1 and MBM2) that engage with a large central cavity on the Menin protein.[6][8][9][10]
-
MBM1 (Menin-Binding Motif 1): This is the high-affinity binding motif.[6][8]
-
MBM2 (Menin-Binding Motif 2): This motif binds to Menin with a lower affinity compared to MBM1.[6][8]
This bivalent interaction significantly increases the overall avidity of the Menin-MLL complex, making it a stable and challenging target for therapeutic intervention.[6][8]
Quantitative Analysis of Menin-MLL Binding Affinity
The binding affinities of different MLL fragments to Menin have been quantified using various biophysical techniques, providing a clearer picture of the interaction's thermodynamics.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| Menin and MLL (bivalent fragment) | Isothermal Titration Calorimetry (ITC) | 10 nM | [8] |
| Menin and MBM1 | Fluorescence Polarization (FP) | 53 nM | [6] |
| Menin and MBM2 | Fluorescence Polarization (FP) | 1.4 µM | [6] |
| Menin and MLL (F9A mutant in MBM1) | Isothermal Titration Calorimetry (ITC) | 1.5 µM | [8] |
The Oncogenic Signaling Pathway
The formation of the Menin-MLL fusion protein complex is a critical step in the development of leukemia. This complex is recruited to the chromatin of target genes, where it aberrantly activates their transcription.[5] Key downstream targets include the HOXA9 and MEIS1 genes, which are master regulators of hematopoietic stem cell proliferation and differentiation.[2][5] The sustained upregulation of these genes by the Menin-MLL complex leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts.[1][6] The disruption of this interaction has been shown to reverse the oncogenic activity of MLL fusion proteins.[1]
Therapeutic Intervention: Small Molecule Inhibitors
The critical dependence of MLL-rearranged leukemias on the Menin-MLL interaction makes it an attractive therapeutic target.[1][3] The strategy is to develop small molecules that can competitively bind to the MLL-binding pocket on Menin, thereby disrupting the formation of the oncogenic complex.[1][11] This approach has led to the development of several classes of potent and selective Menin-MLL inhibitors.
Quantitative Data on Menin-MLL Inhibitors
A number of small molecule inhibitors have been developed and characterized for their ability to bind to Menin and inhibit the MLL interaction. The following table summarizes key quantitative data for some of these compounds.
| Inhibitor | Binding Affinity (Kd) to Menin | IC50 (Menin-MLL Interaction) | Cellular GI50 (MLL-rearranged cells) | Reference |
| MI-2 | 158 nM | 446 nM | ~20-40 µM | [7] |
| MI-2-2 | 22 nM | 46 nM (vs MBM1) | ~10-20 µM | [6] |
| MI-463 | ~10 nM | 15.3 nM | 250-570 nM | [1][12] |
| MI-503 | 24 nM | 14.7 nM | 250-570 nM | [1][12] |
| MIV-6R | 85 nM | 56 nM | Not Reported | [13] |
| VTP50469 | 104 pM (Ki) | Low nM | Low nM | [11][12] |
| MI-1481 (28) | 9 nM | 3.6 nM | Not Reported | [1] |
Experimental Protocols
The study of the Menin-MLL interaction and the development of its inhibitors rely on a variety of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Verify In-Cell Interaction
This protocol is designed to confirm the interaction between Menin and an MLL fusion protein (e.g., MLL-AF9) within a cellular context and to assess the ability of a small molecule inhibitor to disrupt this interaction.
Materials:
-
HEK293T cells
-
Expression vector for FLAG-tagged MLL-AF9
-
Lipofectamine 2000 or similar transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG M2 affinity gel (e.g., from Sigma-Aldrich)
-
Anti-Menin antibody
-
Anti-FLAG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells and transfect with the FLAG-MLL-AF9 expression vector. Allow for protein expression for 24-48 hours.
-
Inhibitor Treatment: Treat the transfected cells with the Menin-MLL inhibitor at various concentrations (and a DMSO control) for the desired time period (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation to pull down the MLL-AF9 fusion protein.
-
-
Washing: Pellet the affinity gel and wash it three to five times with cold wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the affinity gel by boiling in 2x Laemmli sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Menin and FLAG to detect the co-immunoprecipitated Menin and the immunoprecipitated MLL-AF9, respectively.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay is suitable for high-throughput screening of inhibitors of the Menin-MLL interaction.
Materials:
-
Recombinant His-tagged Menin protein
-
Biotinylated MLL peptide (e.g., MBM1)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Reaction:
-
Add His-tagged Menin and the biotinylated MLL peptide to the wells of the 384-well plate.
-
Add the test compounds at various concentrations.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for binding and inhibition.
-
-
Detection:
-
Add a mixture of the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor to the wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A decrease in the ratio indicates inhibition of the Menin-MLL interaction. Determine IC50 values by plotting the TR-FRET ratio against the inhibitor concentration.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Similar to TR-FRET, AlphaLISA is a highly sensitive, no-wash bead-based assay suitable for HTS.
Materials:
-
Recombinant GST-tagged Menin and His-tagged MLL protein (or vice versa)
-
AlphaLISA Glutathione (GSH) Donor beads
-
AlphaLISA Nickel (Ni) Chelate Acceptor beads
-
AlphaLISA assay buffer
-
384-well ProxiPlates
-
AlphaLISA-compatible plate reader (e.g., EnVision)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds.
-
Assay Assembly:
-
Add GST-Menin, His-MLL, and the test compounds to the wells of the ProxiPlate.
-
Incubate to allow for binding equilibrium.
-
-
Bead Addition:
-
Add the Ni Chelate Acceptor beads and incubate.
-
Add the GSH Donor beads and incubate in the dark.
-
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: A decrease in the AlphaLISA signal indicates disruption of the Menin-MLL interaction. Calculate IC50 values from the dose-response curves.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics (on-rate, k_a; off-rate, k_d) and affinity (K_D) of the Menin-MLL interaction and the binding of inhibitors to Menin.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Menin protein (ligand)
-
MLL peptides or small molecule inhibitors (analytes)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the Menin protein over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte (MLL peptide or inhibitor) over the Menin-immobilized surface.
-
Monitor the binding in real-time as a change in response units (RU).
-
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (k_a and k_d) and the dissociation constant (K_D).
Conclusion
The Menin-MLL protein-protein interaction represents a paradigm of oncogenic dependency in a subset of acute leukemias. A deep understanding of the molecular intricacies of this bivalent interaction has paved the way for the rational design of small molecule inhibitors. The continued development and clinical testing of these inhibitors hold immense promise for a targeted therapeutic approach for patients with MLL-rearranged leukemias and potentially other cancers where this interaction is implicated. The experimental methodologies outlined in this guide provide the foundational tools for researchers and drug developers to further interrogate this critical oncogenic nexus and to advance novel therapies targeting the Menin-MLL interface.
References
- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Structure of Menin Reveals Binding Site for Mixed Lineage Leukemia (MLL) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
